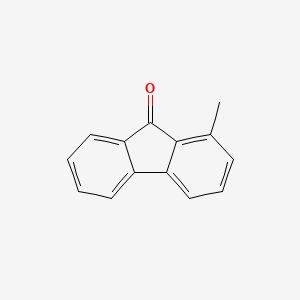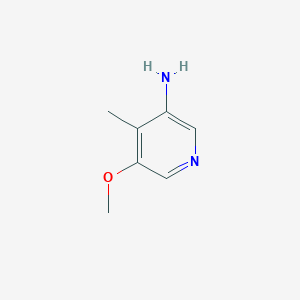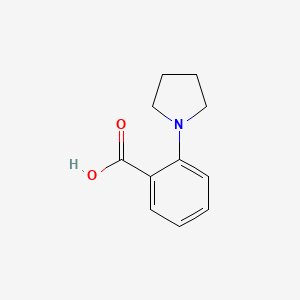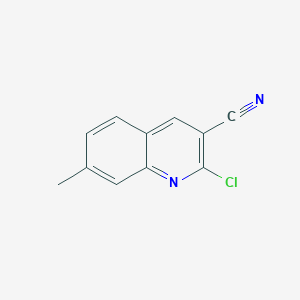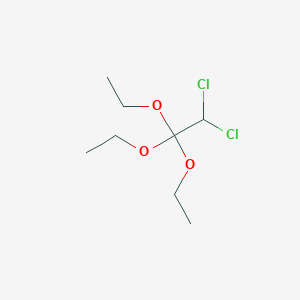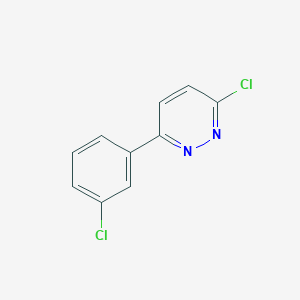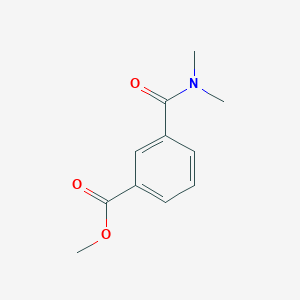
Methyl 3-(dimethylcarbamoyl)benzoate
Overview
Description
“Methyl 3-(dimethylcarbamoyl)benzoate” is an organic compound with the molecular formula C11H13NO3 . It has a molecular weight of 207.23 g/mol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13NO3/c1-12(2)10(13)8-5-4-6-9(7-8)11(14)15-3/h4-7H,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 207.23 g/mol .Scientific Research Applications
Oxidative Coupling in Catalysis
Methyl benzoate, closely related to Methyl 3-(dimethylcarbamoyl)benzoate, has been used in the study of oxidative coupling processes. A study by Iretskii et al. (2000) demonstrated that methyl benzoate reacts with artificial air over a palladium catalyst to form dimethyl bibenzoic acid esters. This process was shown to be influenced by various factors including temperature and the electronic properties of the catalyst, highlighting its potential application in organic synthesis and catalysis (Iretskii et al., 2000).
Electropolymerization and Electrochromic Properties
Almeida et al. (2017) explored the use of a pyrrole derivative of Methyl Red, which includes methyl benzoate as a component, in the creation of electropolymerized films. These films exhibited notable electrochromic properties, indicating potential applications in the development of pH sensors and electrochromic devices (Almeida et al., 2017).
Synthesis and Characterization of Chemical Compounds
Research by Liu Shu-fe (2000) utilized methyl benzoate in the saponifying process for preparing sodium benzoate, a compound used as a food additive. This study emphasizes the role of methyl benzoate in the synthesis of other commercially important chemicals (Liu Shu-fe, 2000).
Determination in Cosmetic Products
T. Wu et al. (2008) developed a method for the determination of various preservatives, including methyl benzoate, in cosmetic products. This study highlights the importance of analytical techniques for ensuring the safety and compliance of cosmetic formulations (T. Wu et al., 2008).
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .
Mechanism of Action
Mode of Action
As an ester, it may undergo hydrolysis, a common reaction for esters, which could lead to the release of dimethylamine and 3-carboxybenzoic acid . This reaction could potentially influence its interaction with its targets.
Biochemical Pathways
Esters are known to participate in various biochemical reactions, including hydrolysis and trans-esterification . These reactions could potentially affect various biochemical pathways.
Action Environment
The action, efficacy, and stability of Methyl 3-(dimethylcarbamoyl)benzoate could be influenced by various environmental factors. These may include pH, temperature, presence of other substances, and specific conditions within the biological system . .
Biochemical Analysis
Biochemical Properties
Methyl 3-(dimethylcarbamoyl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of benzoate derivatives . These interactions often involve the formation of enzyme-substrate complexes, which can lead to the activation or inhibition of specific biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . These interactions can lead to changes in enzyme activity, which in turn can affect various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of benzoate derivatives . These interactions can affect metabolic flux and the levels of specific metabolites within the cell. For example, the compound may be metabolized through pathways involving the protocatechuate branch of the beta-ketoadipate pathway, leading to the production of specific metabolic intermediates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of this compound within specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function, as it may interact with specific biomolecules within these subcellular regions.
Properties
IUPAC Name |
methyl 3-(dimethylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(2)10(13)8-5-4-6-9(7-8)11(14)15-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHGKHGTHNEELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510462 | |
| Record name | Methyl 3-(dimethylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69383-71-7 | |
| Record name | Benzoic acid, 3-[(dimethylamino)carbonyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69383-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(dimethylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

